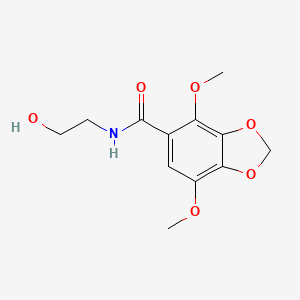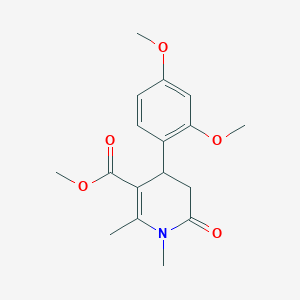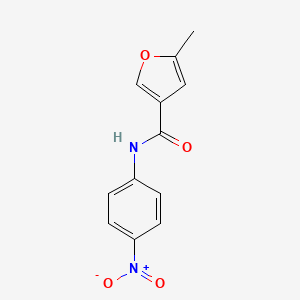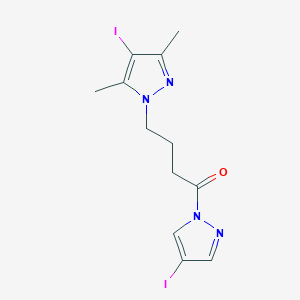
N-(2-hydroxyethyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole core, which is a common structural motif in many biologically active molecules. The presence of hydroxyethyl and dimethoxy groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then subjected to amidation with a suitable carboxylic acid derivative to form the final product. The reaction conditions often include the use of catalysts such as carbon-supported ruthenium and solvents like water to facilitate the conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysis, such as sodium-doped silica, can enhance the efficiency of the process while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of methoxy groups can introduce various functional groups .
Scientific Research Applications
N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a valuable tool in biochemical studies.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzodioxole core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)carbamate
- N-(2-Hydroxyethyl)aniline
Uniqueness
N-(2-HYDROXYETHYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both hydroxyethyl and dimethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C12H15NO6 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H15NO6/c1-16-8-5-7(12(15)13-3-4-14)9(17-2)11-10(8)18-6-19-11/h5,14H,3-4,6H2,1-2H3,(H,13,15) |
InChI Key |
NTIFGBWOMGPDNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)NCCO)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine](/img/structure/B11484048.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484054.png)

![Pentanoic acid, 5-oxo-5-[(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)amino]-](/img/structure/B11484061.png)
![6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one](/img/structure/B11484062.png)

![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone](/img/structure/B11484080.png)
![5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one](/img/structure/B11484087.png)
![2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester](/img/structure/B11484095.png)
![8-(2-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484096.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11484111.png)

